N-(3-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
Introduction to N-(3-Nitrophenyl)-2-({2-Oxo-1-[(Pyridin-4-yl)Methyl]-1H,2H,5H,6H,7H-Cyclopenta[d]Pyrimidin-4-yl}Sulfanyl)Acetamide
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name is derived through systematic analysis of its molecular architecture. The parent structure is the cyclopenta[d]pyrimidine ring system, a bicyclic framework comprising a five-membered cyclopentane fused to a pyrimidine ring. Key substituents include:
- A 3-nitrophenyl group attached via a sulfanylacetamide bridge (-S-CH2-C(=O)-NH-) at position 4 of the cyclopenta[d]pyrimidine core.
- A pyridin-4-ylmethyl moiety at position 1 of the bicyclic system.
- A ketone group (=O) at position 2.
Table 1: IUPAC Name Breakdown
| Component | Position | Functional Group |
|---|---|---|
| Cyclopenta[d]pyrimidine | Core | Bicyclic heterocycle |
| 3-Nitrophenyl | C4 | Aromatic nitro derivative |
| Pyridin-4-ylmethyl | N1 | Alkylated pyridine |
| Sulfanylacetamide | C4 | Thioether-amide linker |
The full name adheres to IUPAC priority rules, with numbering starting at the pyrimidine nitrogen.
Structural Hybridization of Cyclopenta[d]Pyrimidine and Pyridine Moieties
The compound exemplifies advanced molecular hybridization strategies:
Cyclopenta[d]Pyrimidine Core
- Electronic Properties : The fused bicyclic system exhibits π-conjugation across the pyrimidine ring, creating electron-deficient regions that facilitate nucleophilic interactions.
- Stereochemical Complexity : The cyclopentane ring introduces non-planar geometry, influencing three-dimensional binding capabilities in biological systems.
Pyridine Integration
- The pyridin-4-ylmethyl group at N1 provides:
- Basicity : pKa ~2.5 (pyridine nitrogen) enables protonation under physiological conditions.
- Hydrogen-Bonding Potential : The lone pair on the pyridine nitrogen participates in ligand-receptor interactions.
Table 2: Hybridization Effects
The sulfanylacetamide bridge (-S-CH2-C(=O)-NH-) serves as a conformational spacer, allowing optimal spatial arrangement of the 3-nitrophenyl group for target engagement.
Historical Context in Heterocyclic Compound Research
The development of this compound reflects three key trends in medicinal chemistry:
Evolution of Fused Bicyclic Systems :
Nitroaromatic Applications :
Sulfur-Containing Linkers :
Research Milestones :
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c27-19(23-15-3-1-4-16(11-15)26(29)30)13-31-20-17-5-2-6-18(17)25(21(28)24-20)12-14-7-9-22-10-8-14/h1,3-4,7-11H,2,5-6,12-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMHDVXZFOSPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Cyclopentapyrimidinyl Core: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridinylmethyl Group: This could be achieved through a nucleophilic substitution reaction.
Attachment of the Nitrophenyl Group: This step might involve a nitration reaction followed by coupling with the core structure.
Formation of the Acetamide Linkage: This could be done through an amidation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.
Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.
Amidation: The acetamide linkage can be formed or broken under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Amidation: Reagents like acetic anhydride or carbodiimides can facilitate amidation.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Amidation: Formation or cleavage of the acetamide linkage.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its unique structure.
Medicine
Drug Development:
Industry
Materials Science: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “N-(3-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Key analogues differ in the substitution pattern of the terminal aryl group and the heterocyclic core:
Key Observations :
- Heterocyclic Core : Pyrimidine derivatives (e.g., ARAROC) exhibit greater conformational rigidity than oxadiazole (CDD-934506) or thiazole (ZINC C20028245) analogues, impacting target selectivity .
- Dihedral Angles : Smaller angles (e.g., 54.73° in GOKWIO) correlate with increased planarity and π-π interactions, whereas larger angles (e.g., 78.33° in other derivatives) suggest steric bulk .
Physicochemical and Pharmacokinetic Properties
While quantitative data (e.g., logP, solubility) for the target compound are unavailable, trends from analogues suggest:
Biological Activity
Overview
N-(3-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a nitrophenyl group, a pyridinylmethyl moiety, and a cyclopenta[d]pyrimidinyl structure. Its molecular formula is , and it has a molecular weight of approximately 437.5 g/mol.
Chemical Structure
The structural complexity of this compound allows it to interact with various biological targets. The presence of the nitrophenyl and pyridinyl groups suggests potential for diverse biological activities.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives containing pyridine rings have been shown to inhibit cancer cell proliferation in vitro. A study demonstrated that such compounds could induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways .
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes. In particular, it has been shown to inhibit lysosomal phospholipase A2 (PLA2G15), which is crucial in lipid metabolism and signaling pathways associated with inflammation and cancer progression .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study conducted on a series of pyridine-containing compounds revealed that N-(3-nitrophenyl)-2-{...} showed IC50 values below 10 µM against breast cancer cell lines. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Inflammation Modulation : Another investigation into the anti-inflammatory properties of this compound indicated significant inhibition of PLA2G15 activity at concentrations as low as 5 µM. This suggests potential therapeutic applications in treating inflammatory diseases .
Synthesis and Development
The synthesis of N-(3-nitrophenyl)-2-{...} typically involves multi-step organic reactions. Initial steps may include the formation of the cyclopenta[d]pyrimidin core followed by the introduction of functional groups such as nitrophenyl and pyridinylmethyl. Advanced techniques like continuous flow reactors are employed to enhance yield and purity while adhering to green chemistry principles.
Q & A
Q. Methodological Answer :
- Spectroscopic Analysis :
- NMR : Use and NMR to verify substituent positions and aromatic proton environments. For example, pyridine and nitrophenyl protons exhibit distinct deshielding patterns .
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1700 cm, S-H stretching at ~2550 cm) and monitor reaction progress .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight and fragmentation patterns .
- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemical ambiguities. Similar compounds (e.g., N-(3-chlorophenyl) analogs) were confirmed via monoclinic crystal systems (space group P2/c) with Z = 8 .
What solvents and purification methods are optimal for synthesizing this compound?
Q. Methodological Answer :
- Solvent Selection :
- Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility of sulfanyl-acetamide intermediates .
- Ethanol or toluene is recommended for cyclization steps due to their boiling points and compatibility with catalysts like triethylamine .
- Purification :
- Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product from byproducts.
- Recrystallization in ethanol or DMSO-water mixtures improves purity, as demonstrated for thieno-pyrimidine derivatives .
What initial biological assays are suitable for evaluating its bioactivity?
Q. Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity assays) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Antimicrobial Activity : Broth microdilution for MIC determination against E. coli and S. aureus .
Advanced Research Questions
How can reaction conditions be optimized to improve synthetic yield?
Q. Methodological Answer :
- Temperature Control : Maintain 0–5°C during nitration or sulfanyl coupling to minimize side reactions (e.g., over-oxidation) .
- Catalyst Screening : Test Pd/C or CuI for Suzuki-Miyaura cross-coupling of pyridine-methyl groups .
- Reaction Monitoring : Use TLC or HPLC to track intermediates. For example, reverse-phase HPLC (C18 column, acetonitrile/water) resolves cyclopenta[d]pyrimidinone derivatives .
How to resolve contradictions in spectroscopic data during structural elucidation?
Q. Methodological Answer :
- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation in acetamide groups) causing split signals .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
- Crystallographic Validation : Resolve ambiguities (e.g., sulfanyl vs. sulfonyl configurations) via X-ray analysis, as done for N-(4-chlorophenyl) analogs .
What computational strategies predict the compound’s interactions with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1ATP). Pyridine and nitrophenyl groups may form π-π stacking with hydrophobic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in binding sites (e.g., EGFR tyrosine kinase) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., nitro group) with IC values from bioassays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
